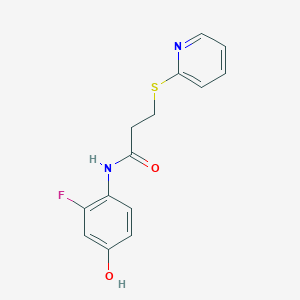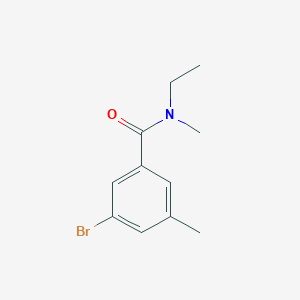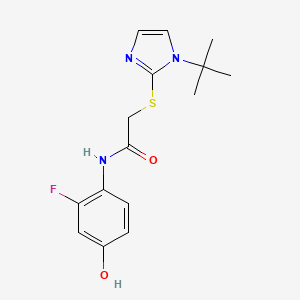
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide, also known as Fasudil, is a potent Rho kinase inhibitor. It was first developed in Japan as a treatment for cerebral vasospasm, a condition that occurs after subarachnoid hemorrhage. Fasudil has since been studied for its potential use in treating other disorders, including pulmonary hypertension, stroke, and cancer.
Mecanismo De Acción
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide works by inhibiting Rho kinase, an enzyme that plays a key role in regulating cell contraction and motility. By inhibiting Rho kinase, this compound reduces the activity of smooth muscle cells, which can lead to vasodilation and improved blood flow. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on smooth muscle cells, this compound has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to improve endothelial function and reduce platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of Rho kinase, making it a useful tool for studying the role of Rho kinase in various cellular processes. This compound is also readily available and relatively inexpensive. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, this compound has been shown to have off-target effects in some cell types, which can complicate interpretation of results.
Direcciones Futuras
There are a number of future directions for research on N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide. One area of interest is its potential use in treating cancer. This compound has been shown to have anti-tumor effects in some preclinical models, and clinical trials are currently underway to evaluate its efficacy in various types of cancer. Another area of interest is its potential use in treating neurodegenerative disorders. This compound has been shown to have neuroprotective effects in some preclinical models, and there is interest in evaluating its potential for treating conditions such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new formulations of this compound that improve its solubility and bioavailability, which could expand its potential applications.
Métodos De Síntesis
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide can be synthesized through a multi-step process starting with 2-fluoro-4-hydroxybenzaldehyde and 2-pyridinethiol. The intermediate product is then reacted with 3-bromopropionyl chloride to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide has been extensively studied for its potential use in treating various disorders. In addition to its initial use for cerebral vasospasm, this compound has been shown to have potential for treating pulmonary hypertension, stroke, and cancer. This compound's ability to inhibit Rho kinase has been linked to its therapeutic effects in these disorders.
Propiedades
IUPAC Name |
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-11-9-10(18)4-5-12(11)17-13(19)6-8-20-14-3-1-2-7-16-14/h1-5,7,9,18H,6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLLXTNNLXOKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCC(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone](/img/structure/B7662642.png)
![N-[1-[4-(4-fluorophenyl)phenyl]ethyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7662649.png)

![[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone](/img/structure/B7662662.png)
![Ethyl 3-[(5-chloropyridin-2-yl)methyl]-2-oxo-1,3-thiazole-4-carboxylate](/img/structure/B7662668.png)

![2,4-difluoro-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7662685.png)
![2-cyano-N-[[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methyl]acetamide](/img/structure/B7662693.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]acetamide](/img/structure/B7662694.png)
![6-(3,5-dimethylpyrazol-1-yl)-N-[(3-methoxy-5-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B7662700.png)
![N-(2-thiophen-2-ylethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7662705.png)

![2-cyclohexyl-5-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7662730.png)
![1-methyl-4-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]piperazine](/img/structure/B7662757.png)
